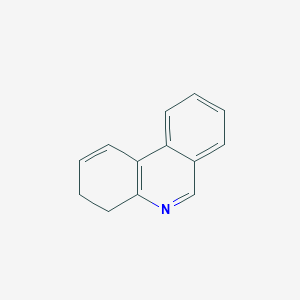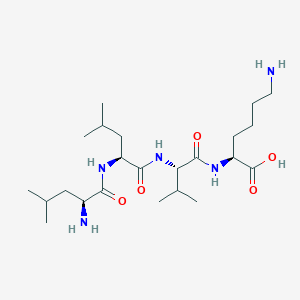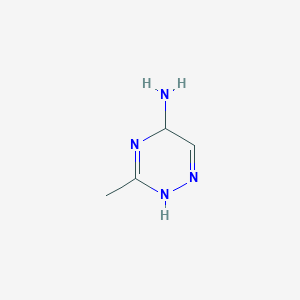![molecular formula C19H22N2O2S B14219557 N-[4-(2-Sulfanylacetamido)butyl][1,1'-biphenyl]-4-carboxamide CAS No. 828920-07-6](/img/structure/B14219557.png)
N-[4-(2-Sulfanylacetamido)butyl][1,1'-biphenyl]-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2-Sulfanylacetamido)butyl][1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a biphenyl core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Sulfanylacetamido)butyl][1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the biphenyl core: This can be achieved through Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of the carboxamide group: This step involves the reaction of the biphenyl derivative with an appropriate amine under suitable conditions to form the carboxamide linkage.
Attachment of the sulfanylacetamido group: This can be done by reacting the intermediate with a sulfanylacetamide derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-[4-(2-Sulfanylacetamido)butyl][1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
科学的研究の応用
N-[4-(2-Sulfanylacetamido)butyl][1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of N-[4-(2-Sulfanylacetamido)butyl][1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Similar Compounds
- N-(tert-Butyl)-4’-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1’-biphenyl]-2-sulfonamide
- 1,8-Naphthalimide derivatives
Uniqueness
N-[4-(2-Sulfanylacetamido)butyl][1,1’-biphenyl]-4-carboxamide is unique due to its specific structural features, such as the presence of both sulfanylacetamido and biphenyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
828920-07-6 |
|---|---|
分子式 |
C19H22N2O2S |
分子量 |
342.5 g/mol |
IUPAC名 |
4-phenyl-N-[4-[(2-sulfanylacetyl)amino]butyl]benzamide |
InChI |
InChI=1S/C19H22N2O2S/c22-18(14-24)20-12-4-5-13-21-19(23)17-10-8-16(9-11-17)15-6-2-1-3-7-15/h1-3,6-11,24H,4-5,12-14H2,(H,20,22)(H,21,23) |
InChIキー |
SJUAWMFEQFQWQA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCCCNC(=O)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid](/img/structure/B14219493.png)


![N~1~-[2-(2-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14219517.png)

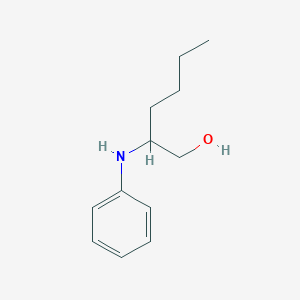
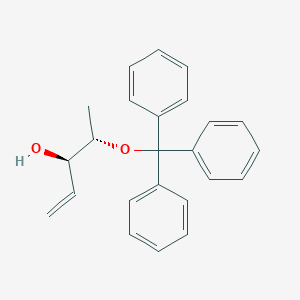
![4-[2-[2-(Undecylamino)ethylamino]ethyl]phenol](/img/structure/B14219536.png)
methanone](/img/structure/B14219541.png)
